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Compound of Interest

Compound Name:
3-Fluoro-5-formylphenylboronic

acid

Cat. No.: B112473 Get Quote

An In-depth Technical Guide to 3-Fluoro-5-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluoro-5-
formylphenylboronic acid (CAS No: 328956-60-1), a key building block in modern organic

synthesis and medicinal chemistry. This guide details its physicochemical properties,

experimental protocols for its use and synthesis, and its significant role in the development of

novel therapeutics and advanced materials.

Core Physicochemical Properties
3-Fluoro-5-formylphenylboronic acid is a trifunctional reagent whose utility is derived from

the distinct reactivity of its boronic acid, aldehyde, and fluoro-substituted aromatic

functionalities. Its core properties are summarized below.

Table 1: Physicochemical Data for 3-Fluoro-5-formylphenylboronic acid
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Property Value Source

CAS Number 328956-60-1 [1][2]

Molecular Formula C₇H₆BFO₃ [1]

Molecular Weight 167.93 g/mol [1]

Appearance
White to off-white solid

(inferred)
[3]

Boiling Point 353.7 ± 52.0 °C at 760 mmHg [1]

Melting Point
Data not available in cited

literature

Solubility
Likely soluble in THF, Dioxane,

DMF (inferred)
[3]

Storage Conditions 2-8°C, store under inert gas [1]

Acidity (pKa): While the specific pKa for 3-Fluoro-5-formylphenylboronic acid is not

empirically documented in the provided search results, its acidity is influenced by the

substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the

fluoro and formyl groups, generally increases the Lewis acidity of the boronic acid (lowering the

pKa) compared to unsubstituted phenylboronic acid.[4][5][6] This enhanced acidity is a crucial

factor in its reactivity, particularly in forming boronate esters with diols and in the

transmetalation step of cross-coupling reactions.[4]

Key Applications in Synthesis
The primary application of 3-Fluoro-5-formylphenylboronic acid is as a substrate in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful

method for forming carbon-carbon bonds, essential for constructing the complex biaryl

scaffolds found in many pharmaceuticals, agrochemicals, and organic materials.[1]

The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid functional group serves as the organoboron component, which, in the

presence of a palladium catalyst and a base, couples with an organic halide or triflate. The
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fluoro and formyl groups on the ring can modulate the electronic properties of the molecule,

enhancing its reactivity and providing sites for subsequent chemical modification.[3][7]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry
Functionalized boronic acids are pivotal in drug discovery.[8] The unique properties of 3-
Fluoro-5-formylphenylboronic acid make it an exceptionally valuable building block:

Fluorine Substitution: The inclusion of a fluorine atom can enhance critical pharmacokinetic

properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity.
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[3]

Formyl Group: The aldehyde (formyl) group acts as a versatile chemical handle, allowing for

a wide range of subsequent derivatizations, including reductive aminations and condensation

reactions to build diverse chemical libraries for screening.[3]

Targeted Therapies: Its ability to form complex biaryl systems is crucial for designing small

molecules that can specifically interact with biological targets, making it a valuable starting

material for research in oncology and other disease areas.

Key Structural Features
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Caption: Role of structural features in drug discovery applications.

Experimental Protocols
The following sections provide generalized yet detailed protocols based on established

chemical principles for analogous compounds. Researchers should optimize these procedures
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for their specific substrates and equipment.

General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 3-Fluoro-5-formylphenylboronic
acid with an aryl halide.

Materials:

Aryl halide (1.0 mmol, 1.0 eq)

3-Fluoro-5-formylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq)

Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)

Procedure:

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide, 3-
Fluoro-5-formylphenylboronic acid, palladium catalyst, and base under an inert

atmosphere (e.g., Argon or Nitrogen).[7]

Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.[7]

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to

reflux, typically 70-110 °C) and monitor the reaction's progress using an appropriate

analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent such as ethyl acetate and wash with water and then brine.

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization to yield the pure biaryl product.[7]
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Proposed Synthesis of 3-Fluoro-5-formylphenylboronic
acid
A plausible synthetic route can be adapted from methods used for analogous compounds,

typically involving a lithium-halogen exchange followed by borylation.[9][10]
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Caption: A plausible synthetic workflow for the target compound.

Procedure Outline:

Protection: The formyl group of a suitable starting material (e.g., 3-bromo-5-

fluorobenzaldehyde) may first need to be protected (e.g., as an acetal) to prevent reaction

with the organolithium intermediate.

Lithium-Halogen Exchange: Dissolve the protected aryl bromide in an anhydrous ether

solvent like THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi)

dropwise, maintaining the low temperature to form the aryl lithium species.[9]

Borylation: To the aryl lithium solution, add triisopropyl borate dropwise, again keeping the

temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir

overnight.[9]

Hydrolysis and Deprotection: Quench the reaction by adding an acidic aqueous solution

(e.g., 1M HCl). This hydrolyzes the borate ester and removes the protecting group

simultaneously to yield the boronic acid.[9]

Purification: The product is extracted into an organic solvent. General purification methods

for boronic acids include recrystallization or performing an acid-base extraction.[11][12] One

common technique involves dissolving the crude product in an aqueous base, washing with

an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer

to precipitate the pure boronic acid, which can be collected by filtration.[11][12]

Analytical Characterization
Standard spectroscopic methods are used to confirm the identity and purity of 3-Fluoro-5-
formylphenylboronic acid.

Table 2: Expected Spectroscopic Data
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Technique Expected Characteristics

¹H NMR

Aromatic signals in the δ 7.5-8.5 ppm range

showing splitting patterns consistent with a

1,3,5-trisubstituted benzene ring, coupling to the

fluorine atom. A singlet for the aldehyde proton

around δ 10.0 ppm. A broad singlet for the

B(OH)₂ protons.[13][14][15]

¹³C NMR

Signals for the aromatic carbons, with the

carbon attached to fluorine showing a large one-

bond C-F coupling constant. A signal for the

aldehyde carbonyl carbon around 190 ppm. The

carbon attached to the boron atom would

appear as a broad signal.

¹⁹F NMR
A single resonance in the typical range for an

aryl fluoride.

FT-IR

Characteristic absorption bands for O-H

stretching (boronic acid, ~3300 cm⁻¹, broad),

C=O stretching (aldehyde, ~1700 cm⁻¹), C-F

stretching, and aromatic C-H and C=C

vibrations.[16][17]

Mass Spec.
A molecular ion peak corresponding to the

calculated molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Fluoro_3_5_diformylphenyl_boronic_acid_in_the_Synthesis_of_Biologically_Active_Molecules.pdf
https://www.mdpi.com/1420-3049/26/7/2007
https://www.researchgate.net/figure/Selected-boronic-acids-and-their-pKa-values_tbl2_339297996
https://pdfs.semanticscholar.org/d11a/894f7b4e4d91e924d4437c8961a4799a16b7.pdf?skipShowableCheck=true
https://www.benchchem.com/pdf/Benchmarking_Suzuki_Couplings_A_Comparative_Guide_for_2_Fluoro_3_5_diformylphenyl_boronic_acid.pdf
https://www.mdpi.com/1420-3049/27/9/2615
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Scale_up_Synthesis_of_2_Fluoro_3_5_diformylphenyl_boronic_acid.pdf
https://patents.google.com/patent/CN103951688A/en
https://patents.google.com/patent/CN103951688A/en
https://patents.google.com/patent/US20040049050A1/en
https://patents.google.com/patent/US20040049050A1/en
https://www.researchgate.net/post/How_to_purify_boronic_acids_boronate_esters
https://www.chemicalbook.com/SpectrumEN_87199-16-4_1HNMR.htm
https://spectrabase.com/spectrum/IKHJsD2l6q2
https://m.chemicalbook.com/SpectrumEN_248270-25-9_1HNMR.htm
https://pdfs.semanticscholar.org/180b/b77510a31959e950083e8497a630dc3b0569.pdf
https://cdnsciencepub.com/doi/10.1139/v68-341
https://www.benchchem.com/product/b112473#physicochemical-properties-of-3-fluoro-5-formylphenylboronic-acid
https://www.benchchem.com/product/b112473#physicochemical-properties-of-3-fluoro-5-formylphenylboronic-acid
https://www.benchchem.com/product/b112473#physicochemical-properties-of-3-fluoro-5-formylphenylboronic-acid
https://www.benchchem.com/product/b112473#physicochemical-properties-of-3-fluoro-5-formylphenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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